REACTION_CXSMILES
|
CNC.[C:4]([C:8]1[CH:13]=[CH:12][CH:11]=[C:10]([O:14]C)[C:9]=1[S:16]([OH:19])(=[O:18])=[O:17])([O:6]C)=[O:5].B(Br)(Br)Br>C(Cl)Cl>[C:4]([C:8]1[CH:13]=[CH:12][CH:11]=[C:10]([OH:14])[C:9]=1[S:16]([OH:19])(=[O:18])=[O:17])([OH:6])=[O:5] |f:0.1|
|
Name
|
2-Carbomethoxy-6-methoxybenzenesulfonic acid dimethylamine salt
|
Quantity
|
2.6 g
|
Type
|
reactant
|
Smiles
|
CNC.C(=O)(OC)C1=C(C(=CC=C1)OC)S(=O)(=O)O
|
Name
|
|
Quantity
|
3.8 mL
|
Type
|
reactant
|
Smiles
|
B(Br)(Br)Br
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
AMBIENT
|
Setpoint
|
-20 °C
|
Type
|
CUSTOM
|
Details
|
stirred at -20° C. for 10 minutes and at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched with water
|
Type
|
WASH
|
Details
|
The aqueous solution was washed with methylene chloride
|
Type
|
EXTRACTION
|
Details
|
The intermediate was extracted with ethyl acetate and condensed
|
Type
|
CUSTOM
|
Details
|
The solid triturated with ethyl acetate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(O)C1=C(C(=CC=C1)O)S(=O)(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.6 g | |
YIELD: CALCULATEDPERCENTYIELD | 81.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |